tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate: is a heterocyclic compound that contains both pyrrole and pyrazine rings
Preparation Methods
The synthesis of tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and acyl (bromo)acetylenes.
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of a base to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-a]pyrazine derivative.
Chemical Reactions Analysis
tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols .
Scientific Research Applications
tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound’s pyrrole and pyrazine rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate can be compared with other pyrrolo[1,2-a]pyrazine derivatives:
tert-Butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate: This compound has a formyl group instead of a cyano group, which can lead to different reactivity and biological activity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole ring and is used as a precursor to biologically active natural products.
The unique combination of the cyano group and the pyrrolo[1,2-a]pyrazine scaffold in this compound makes it a valuable compound for various applications in scientific research and drug development.
Properties
CAS No. |
1823521-93-2 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)15-6-7-16-10(8-14)4-5-11(16)9-15/h4-5H,6-7,9H2,1-3H3 |
InChI Key |
COLMLIGQLJYDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C#N)C1 |
Origin of Product |
United States |
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